molecular formula C28H22N2O3S B12016911 3-(4-Ethoxyphenyl)-2-((2-(naphthalen-2-yl)-2-oxoethyl)thio)quinazolin-4(3H)-one CAS No. 618432-30-7

3-(4-Ethoxyphenyl)-2-((2-(naphthalen-2-yl)-2-oxoethyl)thio)quinazolin-4(3H)-one

Cat. No.: B12016911
CAS No.: 618432-30-7
M. Wt: 466.6 g/mol
InChI Key: SMKTUJVWYJZSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-2-((2-(naphthalen-2-yl)-2-oxoethyl)thio)quinazolin-4(3H)-one: belongs to the quinazolinone family. Its chemical structure consists of a quinazolinone core with an ethoxyphenyl group and a naphthalen-2-yl moiety. The compound’s systematic name reflects its substituents and ring fusion pattern.

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

EQTQ undergoes various chemical reactions:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction with hydrazine hydrate or sodium borohydride yields the corresponding hydroquinazolinone.

    Substitution: Nucleophilic substitution reactions occur at the ethoxyphenyl group.

    Major Products: The primary product is EQTQ itself, but derivatives with modified substituents are also possible.

Scientific Research Applications

EQTQ finds applications in:

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its quinazolinone scaffold, which interacts with kinases and other cellular targets.

    Biology: EQTQ may inhibit specific enzymes involved in cell proliferation or apoptosis.

    Industry: It could serve as a precursor for novel materials or dyes.

Mechanism of Action

  • EQTQ’s mechanism of action likely involves interactions with protein kinases, affecting cell signaling pathways.
  • Further studies are needed to elucidate specific targets and downstream effects.

Comparison with Similar Compounds

  • EQTQ’s unique features lie in its ethoxyphenyl and naphthalen-2-yl substituents.
  • Similar compounds include other quinazolinones, such as gefitinib and erlotinib, used in cancer therapy.

Properties

CAS No.

618432-30-7

Molecular Formula

C28H22N2O3S

Molecular Weight

466.6 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-(2-naphthalen-2-yl-2-oxoethyl)sulfanylquinazolin-4-one

InChI

InChI=1S/C28H22N2O3S/c1-2-33-23-15-13-22(14-16-23)30-27(32)24-9-5-6-10-25(24)29-28(30)34-18-26(31)21-12-11-19-7-3-4-8-20(19)17-21/h3-17H,2,18H2,1H3

InChI Key

SMKTUJVWYJZSMV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.